Copper 3,5,5-trimethylhexanoate
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Overview
Description
Copper 3,5,5-trimethylhexanoate is an organometallic compound that features copper coordinated with 3,5,5-trimethylhexanoate ligands. This compound is known for its applications in various fields, including catalysis, material science, and organic synthesis. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable reagent in both academic and industrial settings.
Preparation Methods
Synthetic Routes and Reaction Conditions
Copper 3,5,5-trimethylhexanoate can be synthesized through the reaction of copper(II) salts with 3,5,5-trimethylhexanoic acid. A common method involves dissolving copper(II) acetate in a suitable solvent, such as ethanol, and then adding 3,5,5-trimethylhexanoic acid. The reaction mixture is typically heated under reflux to ensure complete reaction. The product is then isolated by filtration and purified through recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound often involves a continuous process where copper(II) oxide or copper(II) hydroxide is reacted with 3,5,5-trimethylhexanoic acid in a solvent like toluene. The reaction is carried out at elevated temperatures to increase the reaction rate and yield. The product is then separated from the reaction mixture by distillation or extraction and further purified if necessary.
Chemical Reactions Analysis
Types of Reactions
Copper 3,5,5-trimethylhexanoate undergoes various types of chemical reactions, including:
Oxidation: It can act as a catalyst in oxidation reactions, facilitating the conversion of alcohols to aldehydes or ketones.
Reduction: It can participate in reduction reactions, often in the presence of reducing agents like hydrazine.
Substitution: It can undergo ligand exchange reactions where the 3,5,5-trimethylhexanoate ligands are replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common reagents include oxygen or hydrogen peroxide, and reactions are typically carried out at room temperature or slightly elevated temperatures.
Reduction: Hydrazine or sodium borohydride are commonly used reducing agents, with reactions often performed at room temperature.
Substitution: Ligand exchange reactions can be carried out using various ligands such as phosphines or amines, often in an inert atmosphere to prevent oxidation.
Major Products Formed
Oxidation: Aldehydes, ketones, and carboxylic acids.
Reduction: Reduced copper species and corresponding reduced organic compounds.
Substitution: New copper complexes with different ligands.
Scientific Research Applications
Copper 3,5,5-trimethylhexanoate has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in organic synthesis, particularly in oxidation and coupling reactions.
Biology: It has been studied for its potential antimicrobial properties and its role in biological systems as a copper source.
Medicine: Research is ongoing into its potential use in drug delivery systems and as a therapeutic agent.
Industry: It is used in the production of polymers, coatings, and as a stabilizer in various industrial processes.
Mechanism of Action
The mechanism by which copper 3,5,5-trimethylhexanoate exerts its effects often involves the coordination of the copper center with substrates, facilitating electron transfer processes. In catalytic reactions, the copper center can cycle between different oxidation states, enabling the activation of molecular oxygen or other oxidants. This activation leads to the formation of reactive intermediates that drive the chemical transformation of substrates.
Comparison with Similar Compounds
Copper 3,5,5-trimethylhexanoate can be compared with other copper carboxylates, such as copper acetate and copper benzoate. While all these compounds serve as sources of copper in various reactions, this compound is unique due to its bulky and hydrophobic 3,5,5-trimethylhexanoate ligands. These ligands can influence the solubility, reactivity, and selectivity of the compound in different reactions.
Similar Compounds
- Copper acetate
- Copper benzoate
- Copper 2-ethylhexanoate
Each of these compounds has its own set of properties and applications, but this compound stands out for its specific ligand environment, which can be advantageous in certain catalytic and synthetic applications.
Properties
CAS No. |
35206-70-3 |
---|---|
Molecular Formula |
C18H34CuO4 |
Molecular Weight |
378.0 g/mol |
IUPAC Name |
copper;3,5,5-trimethylhexanoate |
InChI |
InChI=1S/2C9H18O2.Cu/c2*1-7(5-8(10)11)6-9(2,3)4;/h2*7H,5-6H2,1-4H3,(H,10,11);/q;;+2/p-2 |
InChI Key |
KLKMXKACEROVRH-UHFFFAOYSA-L |
Canonical SMILES |
CC(CC(=O)[O-])CC(C)(C)C.CC(CC(=O)[O-])CC(C)(C)C.[Cu+2] |
Origin of Product |
United States |
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